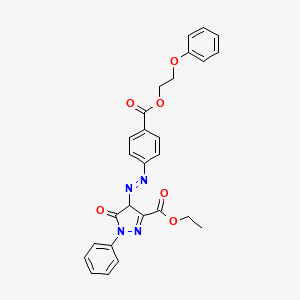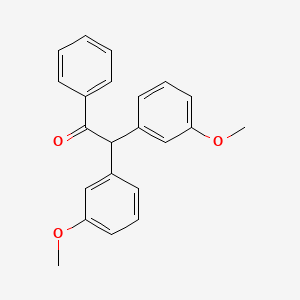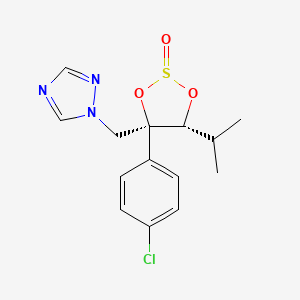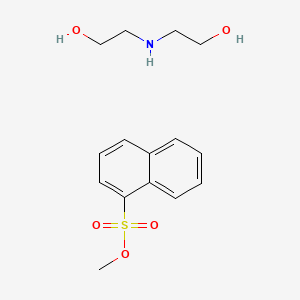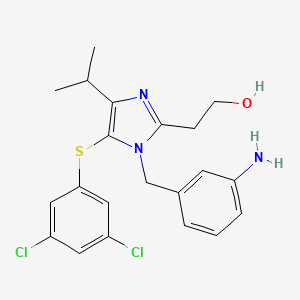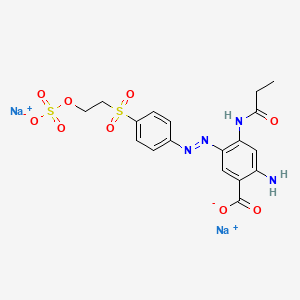
4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction followed by coupling with a suitable aromatic compound. The sulphonation of the aromatic ring is achieved using sulfuric acid, and the final product is obtained by neutralizing the sulphonated compound with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonyl and azo groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of amines and reduced azo compounds.
Substitution: Formation of substituted sulphonyl and azo derivatives.
Scientific Research Applications
4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The sulphonyl and azo groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 7-acetamido-4-hydroxy-3-[[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonic acid
- 4-hydroxy-3-[[4-[[[3-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]amino]carbonyl]phenyl]azo]naphthalene-1-sulphonic acid
Uniqueness
4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt is unique due to its specific structural features, such as the propionylamino group and the sulphooxyethyl sulphonyl phenyl azo linkage. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
94158-86-8 |
|---|---|
Molecular Formula |
C18H18N4Na2O9S2 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
disodium;2-amino-4-(propanoylamino)-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C18H20N4O9S2.2Na/c1-2-17(23)20-15-10-14(19)13(18(24)25)9-16(15)22-21-11-3-5-12(6-4-11)32(26,27)8-7-31-33(28,29)30;;/h3-6,9-10H,2,7-8,19H2,1H3,(H,20,23)(H,24,25)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
GQNCYJCRVCULDD-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C(=C1)N)C(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


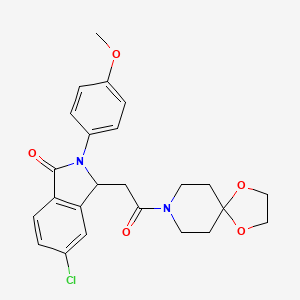
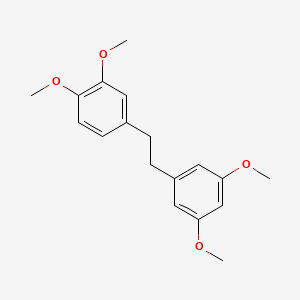
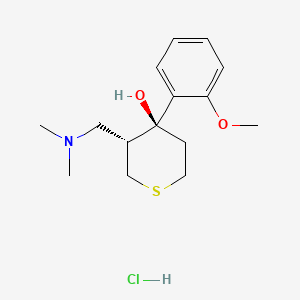
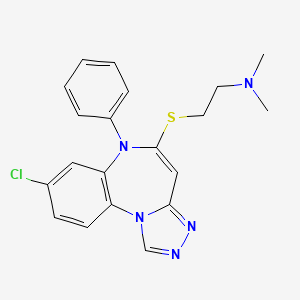
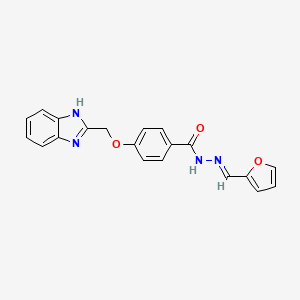

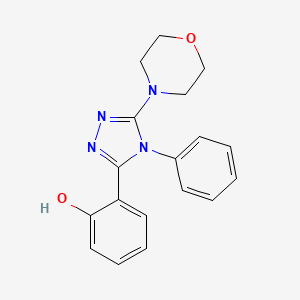

![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)
